molecular formula C18H21ClN2O3S B2381220 3-chloro-4-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide CAS No. 1797320-08-1

3-chloro-4-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2381220
CAS No.: 1797320-08-1
M. Wt: 380.89
InChI Key: YLBCZQNKRZKTQV-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a methoxy group, and a chloro substituent on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Sulfonamide Group: This can be achieved by reacting 3-chloro-4-methoxybenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where the amine group of the pyrrolidine displaces a leaving group on the benzene ring.

    Final Coupling: The final step involves coupling the intermediate with 1-phenylpyrrolidine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The chloro substituent can be displaced by nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used to displace the chloro group under basic conditions.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include primary or secondary amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

3-chloro-4-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic and pyrrolidine moieties can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methoxyphenyl isocyanate
  • 4-chloro-3-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide
  • N-(3-chloro-4-methoxyphenyl)-4-methyl-N-[1-[5-(4-nitrophenyl)-furan-2-yl]-methylene-hydrazinocarbonylmethyl]-benzenesulfonamide

Uniqueness

3-chloro-4-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-chloro-4-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-24-18-10-9-16(12-17(18)19)25(22,23)20-13-15-8-5-11-21(15)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,15,20H,5,8,11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBCZQNKRZKTQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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